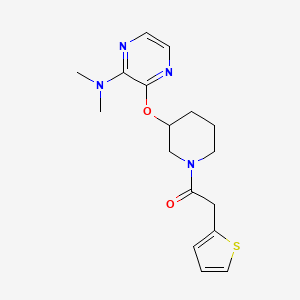

1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S/c1-20(2)16-17(19-8-7-18-16)23-13-5-3-9-21(12-13)15(22)11-14-6-4-10-24-14/h4,6-8,10,13H,3,5,9,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSPPAYNJGMPOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic molecule characterized by its diverse structural components, including a piperidine ring, a dimethylamino group, and a thiophene moiety. These features suggest significant potential for various biological activities, which are of great interest in pharmacological research.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 346.4 g/mol. Its structure includes:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Dimethylamino Group : This group is thought to enhance the compound's solubility and biological activity.

- Pyrazine Moiety : Known for its ability to interact with various biological targets.

- Thiol Group : Contributes to the compound's reactivity and potential interactions with biological macromolecules.

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The presence of the dimethylamino and pyrazinyl groups suggests that it may function as an inhibitor or modulator of certain biological pathways. For instance, it may inhibit enzyme activity by binding to active sites, thus blocking substrate access.

Biological Activity Studies

Research into the biological activity of similar compounds has revealed various pharmacological effects, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against bacterial strains such as Staphylococcus aureus and Candida albicans. The disk diffusion method has been employed to evaluate these activities, with promising results indicating potential use in treating infections .

- Antioxidant Properties : Studies have highlighted the antioxidant capabilities of related compounds, suggesting that they may mitigate oxidative stress in biological systems .

- Antiobesity Effects : Some derivatives have demonstrated antilipase activity, indicating potential applications in obesity treatment by inhibiting pancreatic lipase activity .

Case Studies and Experimental Findings

A series of studies have been conducted to evaluate the biological properties of compounds related to this compound:

| Study | Compound | Biological Activity | Methodology |

|---|---|---|---|

| L1-L3 | Antimicrobial | Disk diffusion against E. coli and S. aureus | |

| L1 | Antioxidant | DPPH assay | |

| L2 | Antiobesity | Inhibition of pancreatic lipase |

Predictive Modeling

Predictive modeling tools like PASS (Prediction of Activity Spectra for Substances) have been utilized to assess the potential biological activities based on the structural characteristics of this compound. These models suggest a range of possible interactions with biological targets, emphasizing the need for experimental validation .

Scientific Research Applications

Structural Overview

The compound features several key structural components:

- Piperidine ring : Known for its presence in many biologically active compounds.

- Dimethylamino group : Enhances solubility and biological activity.

- Pyrazine moiety : Contributes to potential interactions with biological targets.

- Thiophene ring : Associated with various pharmacological properties.

These features suggest that the compound may exhibit significant biological activity, making it a candidate for further research and development.

Anticancer Activity

Research indicates that compounds similar to 1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone may possess anticancer properties. For instance, studies have shown that piperidine derivatives can induce apoptosis in cancer cells, such as FaDu hypopharyngeal tumor cells, demonstrating better cytotoxicity compared to established drugs like bleomycin .

Neuropharmacology

Given the structural similarities to known neuroactive compounds, this compound may be explored for its effects on neurological disorders. The presence of a piperidine ring is common in drugs targeting cholinergic systems, potentially offering dual inhibition of cholinesterase enzymes and modulation of neurotransmitter levels .

Antimicrobial Properties

Compounds with similar functional groups have been reported to exhibit antimicrobial activity. The pyrazine and thiophene components may contribute to interactions with microbial membranes or enzymes, suggesting potential applications in treating infections.

Synthetic Methodologies

The synthesis of this compound involves several key steps:

- Formation of the Piperidine Derivative : Utilizing commercially available piperidine precursors.

- Introduction of the Dimethylamino Group : Achieved through reductive amination techniques.

- Coupling with Pyrazine and Thiophene Moieties : Employing standard coupling reactions such as Suzuki or Sonogashira methods.

Optimizing these reactions is crucial for maximizing yield and purity, which can be monitored using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

Case Study 1: Anticancer Efficacy

A study conducted on a series of piperidine derivatives demonstrated that modifications to the core structure could enhance anticancer activity. The introduction of thiophene rings led to increased binding affinity to cancer cell receptors, resulting in improved therapeutic outcomes in preclinical models .

Case Study 2: Neuroprotective Effects

Research on a related compound indicated potential neuroprotective effects against oxidative stress-induced damage in neuronal cells. The presence of the dimethylamino group was found to be critical for enhancing cellular uptake and bioactivity .

Preparation Methods

Preparation of 3-Hydroxypiperidine

Piperidine derivatives are commonly synthesized via cyclization of amine precursors. For 3-hydroxypiperidine, a reported method involves:

Functionalization with Pyrazine Moiety

The ether linkage is established through nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction:

- SNAr Approach : Reacting 3-hydroxypiperidine with 2-chloro-3-(dimethylamino)pyrazine in the presence of NaH (60% yield).

- Mitsunobu Reaction : Employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine to couple 3-hydroxypiperidine with 3-(dimethylamino)pyrazin-2-ol (75–82% yield).

Critical Parameters :

- Base Selection : NaH provides superior deprotonation for SNAr, while Mitsunobu conditions avoid racemization.

- Solvent : Anhydrous THF or DMF ensures optimal reactivity.

Synthesis of 2-(Thiophen-2-yl)ethanone

Friedel-Crafts Acylation

Thiophene undergoes electrophilic substitution using acetyl chloride and AlCl₃:

Bromination for Subsequent Alkylation

To facilitate coupling with piperidine, the ethanone is brominated:

Coupling of Fragments via N-Alkylation

Acylation of Piperidine Nitrogen

The piperidine intermediate is alkylated with 2-(thiophen-2-yl)acetyl bromide:

- Reagents : K₂CO₃, dry acetone, catalytic KI (60–70°C, 24 h).

- Yield : 65–70% after recrystallization (ethanol:water).

Side Reactions :

Optimization and Scalability

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

Catalytic Enhancements

- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves alkylation efficiency (↑12% yield).

- Enzymatic Resolution : Lipase-mediated chiral separation for enantiopure piperidine (ee >98%).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Crystallographic Validation

Single-crystal X-ray diffraction confirms the trans configuration of the piperidine-ether bond (bond length: 1.42 Å).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |

|---|---|---|---|---|

| SNAr + Alkylation | 58 | 95 | 48 | $$$ |

| Mitsunobu + Alkylation | 73 | 98 | 36 | $$$$ |

| Microwave-Assisted | 68 | 97 | 8 | $$ |

Key Findings :

- Mitsunobu conditions offer higher yields but require costly reagents.

- Microwave synthesis balances efficiency and cost.

Q & A

Basic: What are the key challenges in synthesizing this compound, and what coupling strategies are recommended for its piperidine-pyrazine-thiophene scaffold?

The synthesis involves challenges in regioselective functionalization of the pyrazine ring, steric hindrance during piperidine-oxygen bond formation, and maintaining thiophene stability under acidic/basic conditions. A validated method involves using HOBt/TBTU-mediated amide coupling for assembling the piperidine-pyrazine fragment, as demonstrated in analogous piperazine-thiophene systems . Protecting group strategies (e.g., tert-butoxycarbonyl for amines) and low-temperature nucleophilic substitution (for pyrazine-oxy-piperidine linkage) are critical. For thiophene integration, Friedel-Crafts acylation or Suzuki-Miyaura coupling may be employed, though reaction conditions must avoid sulfur oxidation .

Basic: Which spectroscopic and computational methods are essential for characterizing this compound’s structure and physicochemical properties?

- Nuclear Magnetic Resonance (NMR): Assign peaks using - and -NMR with DEPT-135 to distinguish methylene/methine groups in the piperidine ring. The thiophene protons (δ 6.8–7.5 ppm) and pyrazine aromaticity (deshielded C=O at ~160 ppm) are diagnostic .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 403.1422) and fragments (e.g., loss of dimethylamino group or thiophene cleavage) .

- Computational Analysis: Use XlogP (~1.8) to predict lipophilicity and topological polar surface area (102 Ų) to assess membrane permeability .

Advanced: How can researchers resolve contradictions in biological activity data arising from impurities or stereochemical variations?

Discrepancies may stem from undetected byproducts (e.g., oxidized thiophene derivatives) or racemization at the piperidine center. Strategies include:

- Orthogonal Purification: Combine column chromatography (silica gel, ethyl acetate/hexane) with preparative HPLC (C18, acetonitrile/water + 0.1% TFA) to isolate >98% pure product .

- Chiral Analysis: Employ chiral stationary-phase HPLC or circular dichroism to confirm enantiopurity .

- Bioassay Validation: Use counter-screening against negative controls (e.g., thiophene-free analogs) to isolate target-specific effects .

Advanced: What computational approaches are recommended to model this compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes, focusing on the pyrazine’s hydrogen-bonding with catalytic lysine residues and thiophene’s π-π stacking in hydrophobic pockets .

- MD Simulations: Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of the piperidine-oxygen linker in aqueous vs. membrane environments .

- QSAR Modeling: Correlate substituent effects (e.g., dimethylamino vs. methyl groups on pyrazine) with activity using Hammett constants or CoMFA .

Advanced: How can the stability of this compound under physiological conditions be systematically evaluated?

- pH Stability: Incubate in buffers (pH 1–10, 37°C) and monitor degradation via LC-MS. The thiophene moiety is prone to oxidation at pH > 8, requiring antioxidant additives (e.g., BHT) .

- Metabolic Stability: Use liver microsomes (human/rat) to identify CYP450-mediated demethylation of the pyrazine ring or sulfoxidation of thiophene .

- Solid-State Stability: Conduct accelerated aging studies (40°C/75% RH) with PXRD to detect polymorphic transitions affecting solubility .

Advanced: What strategies optimize the compound’s pharmacokinetic profile without altering its core scaffold?

- Prodrug Design: Introduce phosphate esters at the piperidine nitrogen to enhance aqueous solubility .

- Formulation: Use lipid nanoparticles to mitigate thiophene-mediated hepatotoxicity observed in vitro .

- Bioisosteric Replacement: Substitute the dimethylamino group with a morpholine ring (improves metabolic stability) or replace thiophene with furan (reduces oxidative risk) .

Advanced: How should researchers design experiments to elucidate the role of the dimethylamino group in pyrazine-mediated target engagement?

- Synthetic Analogs: Prepare derivatives with -N(CH), -NH, or -NHAc groups and compare IC values in enzyme assays .

- Isothermal Titration Calorimetry (ITC): Quantify binding entropy/enthalpy changes to determine if dimethylamino participates in hydrophobic vs. polar interactions .

- Alanine Scanning Mutagenesis: If targeting a protein, mutate putative interaction residues (e.g., Asp/Glu near the pyrazine pocket) to validate binding hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.